REACTION_CXSMILES
|
[CH2:1]([C:5]1([CH:9]([OH:12])C#C)[CH2:8][CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].N1C=CN=C1.[Si](Cl)(C(C)(C)C)(C)C.CN(C=[O:30])C>>[CH2:1]([C:5]1([C:9]([OH:12])=[O:30])[CH2:6][CH2:7][CH2:8]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
6.26 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1(CCC1)C(C#C)O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove DMF
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of EtOAc
|
Type
|
ADDITION
|
Details
|
added 100 mL of sat. aq. NH4Cl
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
EXTRACTION
|
Details
|
the aq. phase was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.82 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |